molecular formula C17H23ClN2O3 B5495736 Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride

Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B5495736
M. Wt: 338.8 g/mol
InChI Key: MVNPDLGQIBAWGA-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate and 4-cyanophenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted piperidine derivatives. These products are often intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride is unique due to the presence of the 4-cyanophenoxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other piperidine derivatives and may contribute to its specific pharmacological effects .

Properties

IUPAC Name

ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3.ClH/c1-2-21-17(20)15-4-3-9-19(13-15)10-11-22-16-7-5-14(12-18)6-8-16;/h5-8,15H,2-4,9-11,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNPDLGQIBAWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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